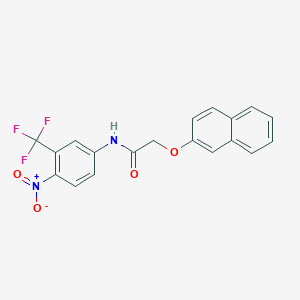

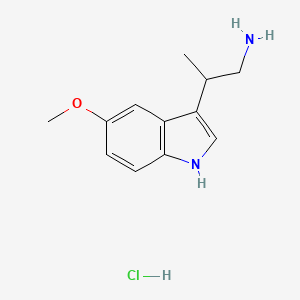

![molecular formula C10H20N2O3 B2732957 Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate CAS No. 2408937-15-3](/img/structure/B2732957.png)

Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Boc-3-amino-4-hydroxycyclopentane-carbamic acid tert-butyl ester or Boc-AHPC.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Intermediates

One significant application of tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role as a crucial intermediate showcases the compound's importance in the synthesis pathway, particularly in the formation of structures akin to β-2-deoxyribosylamine (Ober et al., 2004).

Synthesis of Spirocyclopropanated Analogues

Another application is observed in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, demonstrating the compound's versatility in producing variants of agricultural chemicals with potentially enhanced efficacy or safety profiles (Brackmann et al., 2005).

Mild and Efficient One-pot Synthesis

The compound also features in methodologies for the mild and efficient one-pot Curtius rearrangement, highlighting a streamlined approach to synthesizing tert-butyl carbamate derivatives, which are valuable in producing protected amino acids (Lebel & Leogane, 2005).

Intermediate in Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), underpinning its significance in the development of therapeutic agents (Zhao et al., 2017).

Photocatalyzed Amination

Additionally, the compound has been utilized in photocatalyzed amination reactions to create 3-aminochromones, illustrating its application in innovative synthetic pathways that leverage light to promote chemical transformations (Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-7(11)8(13)5-6/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEXHWARGWXLLI-BWZBUEFSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C(C1)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@@H](C1)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2732877.png)

![1-[1-(Benzotriazol-1-yl)butyl]pyrrolidin-2-one](/img/structure/B2732879.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2732882.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2732883.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2732886.png)

![1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2732893.png)